Octadecanoic acid, 2-sulfo-
Overview
Description
Octadecanoic acid, 2-sulfo-, also known as 2-sulfo-octadecanoic acid, is a sulfonated fatty acid derivative. It is a member of the octadecanoid family, which includes compounds derived from octadecanoic acid (stearic acid). This compound is characterized by the presence of a sulfonic acid group attached to the second carbon of the octadecanoic acid chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 2-sulfo-, typically involves the sulfonation of octadecanoic acid. This can be achieved through the reaction of octadecanoic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of octadecanoic acid, 2-sulfo-, follows similar synthetic routes but on a larger scale. The process involves the continuous addition of sulfur trioxide to a solution of octadecanoic acid in a suitable solvent, followed by neutralization with a base such as sodium hydroxide to yield the sodium salt of the sulfonated product .
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, 2-sulfo-, undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfonyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octadecanoic acid, 2-sulfo-, has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, lubricants, and other industrial products
Mechanism of Action
The mechanism of action of octadecanoic acid, 2-sulfo-, involves its interaction with cell membranes and proteins. The sulfonic acid group can form hydrogen bonds and ionic interactions with various biomolecules, affecting their structure and function. This compound can also modulate the activity of enzymes and receptors involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid (Stearic acid): A saturated fatty acid without the sulfonic acid group.
Oleic acid: An unsaturated fatty acid with a double bond at the ninth carbon.
Linoleic acid: A polyunsaturated fatty acid with two double bonds at the ninth and twelfth carbons.
Uniqueness
Octadecanoic acid, 2-sulfo-, is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in water and its ability to interact with other molecules through ionic and hydrogen bonding .
Properties
IUPAC Name |
2-sulfooctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18(19)20)24(21,22)23/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQITUXIEASXIMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883647 | |
Record name | Octadecanoic acid, 2-sulfo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-17-9 | |
Record name | 2-Sulfooctadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1115-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Sulfostearic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Armosul 18 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecanoic acid, 2-sulfo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanoic acid, 2-sulfo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-SULFOSTEARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34PLM04GZM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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